molecular formula C12H17BClNO2 B578363 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-64-6

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B578363
CAS No.: 1309982-64-6
M. Wt: 253.533
InChI Key: AZFFDZHADXLZPO-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a chloro group, a methyl group, and a dioxaborolane moiety

Mechanism of Action

Target of Action

It’s known that boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Mode of Action

The compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester moiety of the compound interacts with a palladium catalyst and an organic halide. The palladium catalyst first undergoes oxidative addition with the organic halide, forming a new palladium-carbon bond. Then, transmetalation occurs, where the organoboron compound is transferred from boron to palladium . This results in the formation of a new carbon-carbon bond between the organic fragments .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound doesn’t directly interact with biological pathways as it’s primarily used in synthetic organic chemistry . .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of the compound would largely depend on the specific context of its use, particularly the compounds it’s being coupled with in the suzuki-miyaura reaction .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds, which can be used in the development of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-chloro-6-methylpyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).

    Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under an inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used extensively in scientific research due to its versatility in organic synthesis:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It is used in the development of bioactive molecules and probes for biological studies.

    Medicine: The compound is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable building block in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BClNO2/c1-8-6-7-9(10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFDZHADXLZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694431
Record name 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-64-6
Record name 2-Chloro-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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